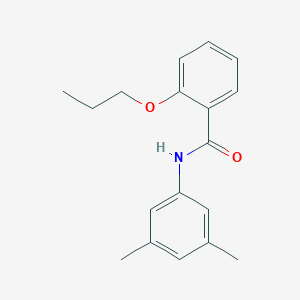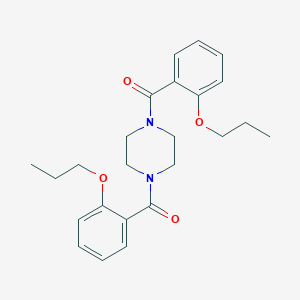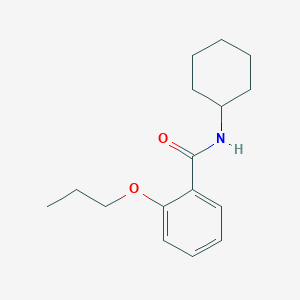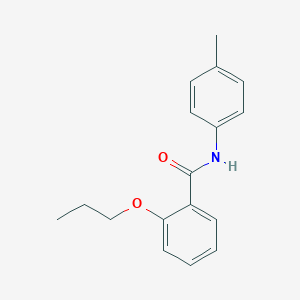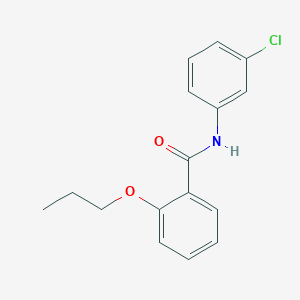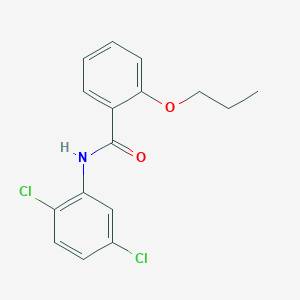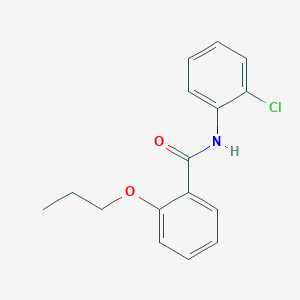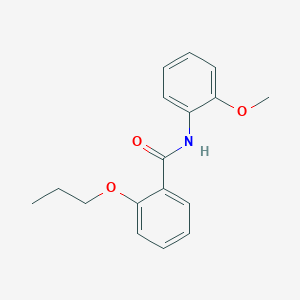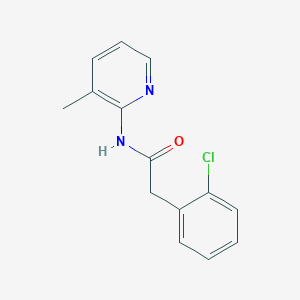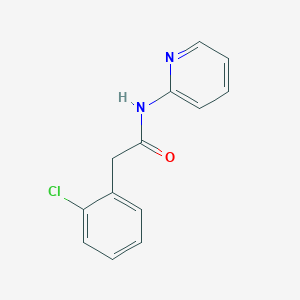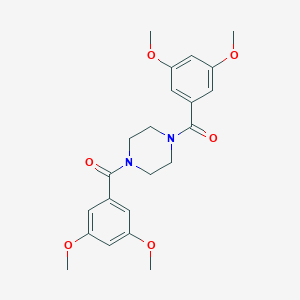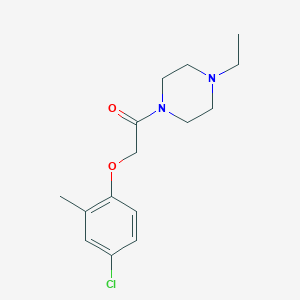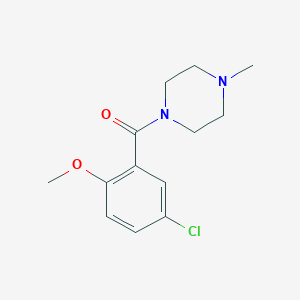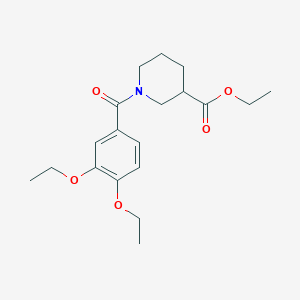![molecular formula C8H8F3NO2S B255666 N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B255666.png)
N-[3-(trifluoromethyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TFMS, is a chemical compound that has gained significant attention in scientific research applications. The compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a phenyl ring. TFMS is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone.
科学的研究の応用
TFMS is widely used in scientific research applications due to its ability to inhibit the activity of certain enzymes. The compound is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. TFMS has been shown to inhibit the activity of carbonic anhydrase in both in vitro and in vivo studies.
作用機序
The mechanism of action of TFMS involves the binding of the compound to the active site of carbonic anhydrase, which prevents the enzyme from catalyzing the hydration of carbon dioxide. TFMS binds to the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
TFMS has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by TFMS leads to a decrease in the production of bicarbonate ions, which can affect the pH balance of the body. TFMS has also been shown to reduce intraocular pressure, making it a potential treatment for glaucoma.
実験室実験の利点と制限
TFMS has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various biological processes. TFMS is also relatively stable and can be stored for extended periods without significant degradation.
However, TFMS also has limitations for use in lab experiments. The compound can be toxic to cells at high concentrations, which can affect the validity of the results obtained. TFMS also has a short half-life in vivo, which can limit its usefulness in certain studies.
将来の方向性
TFMS has potential future applications in various fields of research. One potential application is in the development of new treatments for glaucoma. TFMS has been shown to reduce intraocular pressure, which is a key factor in the development of glaucoma. Further research is needed to determine the safety and efficacy of TFMS as a treatment for this condition.
Another potential future direction is the use of TFMS in the development of new carbonic anhydrase inhibitors. TFMS has been shown to be a potent inhibitor of this enzyme, and further research could lead to the development of new drugs for the treatment of various conditions.
Conclusion:
In conclusion, TFMS is a sulfonamide derivative that has gained significant attention in scientific research applications. The compound is a potent inhibitor of carbonic anhydrase and has various biochemical and physiological effects. TFMS has advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
合成法
TFMS can be synthesized through various methods, but the most common method is the reaction of 3-(trifluoromethyl)aniline with methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained after purification through recrystallization.
特性
製品名 |
N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
|---|---|
分子式 |
C8H8F3NO2S |
分子量 |
239.22 g/mol |
IUPAC名 |
N-[3-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |
InChIキー |
ABDSELXYGSLVMY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |
正規SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



